(R)-2-(Piperidin-2-yl)ethanol

Description

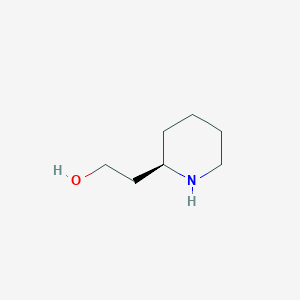

Structure

3D Structure

Properties

IUPAC Name |

2-[(2R)-piperidin-2-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO/c9-6-4-7-3-1-2-5-8-7/h7-9H,1-6H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTHDBHDZSMGHKF-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN[C@H](C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(R)-2-(Piperidin-2-yl)ethanol chemical properties and structure

An In-depth Technical Guide on (R)-2-(Piperidin-2-yl)ethanol: Chemical Properties, Structure, and Applications in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a valuable chiral building block in synthetic organic chemistry, particularly in the development of pharmaceuticals and natural product synthesis. Its stereodefined structure, featuring a piperidine ring and a primary alcohol, provides a versatile scaffold for the creation of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, structural features, and key applications. Detailed experimental protocols for its enantioselective preparation and its use as a precursor in the synthesis of biologically active molecules are presented.

Chemical Properties and Structure

This compound is a chiral organic compound. While data for the pure (R)-enantiomer is limited, the properties of the racemic mixture, 2-(Piperidin-2-yl)ethanol, are well-documented.

Chemical Structure

The structure of this compound consists of a piperidine ring substituted at the 2-position with an ethanol group. The stereochemistry at the C2 position is designated as (R).

Caption: 2D structure of this compound.

Physicochemical Properties

The following table summarizes the key chemical and physical properties of 2-(Piperidin-2-yl)ethanol. It is important to note that some of these properties were reported for the racemic mixture.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.20 g/mol | [1] |

| IUPAC Name | 2-[(2R)-piperidin-2-yl]ethanol | [1] |

| CAS Number | 68419-38-5 ((R)-enantiomer) | [1] |

| 1484-84-0 (racemate) | [2] | |

| Appearance | Pale yellow to light brown clear liquid or off-white solid | |

| Melting Point | 38-40 °C (racemate) | [3] |

| Boiling Point | 234 °C (racemate) | [3] |

| Solubility | Soluble in water | |

| InChIKey | PTHDBHDZSMGHKF-SSDOTTSWSA-N ((R)-enantiomer) | [1] |

Experimental Protocols

The enantioselective synthesis of this compound is crucial for its application as a chiral building block. Enzymatic kinetic resolution is an effective method for obtaining the enantiopure compound.

Enzymatic Kinetic Resolution of (±)-N-Boc-2-(piperidin-2-yl)ethanol

This protocol describes the sequential transesterification of N-protected racemic 2-piperidineethanol using two lipases with opposite enantioselectivities to resolve the enantiomers.

Materials:

-

(±)-N-Boc-2-(piperidin-2-yl)ethanol

-

Lipase PS (Pseudomonas cepacia)

-

Porcine Pancreatic Lipase (PPL)

-

Vinyl acetate

-

Vinyl butanoate

-

Hexane

-

Methyl tert-butyl ether (MTBE)

-

Sodium carbonate

-

Methanol

-

Silica gel for flash chromatography

Procedure:

-

First Enantioselective Acylation:

-

Dissolve racemic (±)-N-Boc-2-(piperidin-2-yl)ethanol in hexane.

-

Add Lipase PS and vinyl acetate.

-

Stir the reaction at 20 °C for approximately 190 minutes (monitor for ~45% conversion).

-

Filter off the enzyme and evaporate the solvent.

-

-

Second Enantioselective Acylation:

-

Dissolve the crude mixture from the previous step in MTBE.

-

Add Porcine Pancreatic Lipase (PPL) and vinyl butanoate.

-

Stir the reaction at 20 °C for approximately 11.5 hours (monitor for ~30% conversion).

-

-

Purification:

-

Purify the resulting mixture by flash chromatography on silica gel (e.g., using an ethyl acetate-hexane gradient) to separate the enantioenriched acetate ((R)-enantiomer), the butanoate ((S)-enantiomer), and the unreacted alcohol.

-

-

Hydrolysis:

-

Hydrolyze the separated esters using sodium carbonate in methanol to obtain the corresponding enantioenriched alcohols.

-

-

Second Resolution Step (Optional for higher e.e.):

-

To further enhance the enantiomeric excess, the enantioenriched alcohols can be subjected to a second round of acetylation with the respective lipases, followed by hydrolysis.

-

Applications in the Synthesis of Biologically Active Molecules

This compound serves as a key starting material for the enantioselective synthesis of various natural products and pharmacologically active compounds.

Caption: Synthetic utility of this compound.

Synthesis of Boehmeriasin A

Boehmeriasin A is a phenanthroquinolizidine alkaloid with potent cytotoxic activity against various cancer cell lines. The synthesis of the natural enantiomer, (R)-Boehmeriasin A, can be achieved starting from this compound.

Synthesis of (+)-Conhydrine

(+)-Conhydrine is a toxic alkaloid isolated from poison hemlock (Conium maculatum). It has been shown to have memory-enhancing properties. The enantioselective synthesis of (+)-conhydrine can be accomplished using this compound as the chiral precursor.

Signaling Pathways of Derived Compounds

While this compound is primarily a synthetic intermediate, its derivatives have demonstrated significant biological activity. For instance, a derivative of Boehmeriasin A has been shown to induce apoptosis in liver cancer cells.

Mechanism of Action of a Boehmeriasin A Derivative:

Studies have shown that a derivative of Boehmeriasin A induces apoptosis in liver cancer cells through a mechanism involving the generation of reactive oxygen species (ROS) and the inhibition of the PI3K/Akt signaling pathway.

Caption: Apoptosis induction by a Boehmeriasin A derivative.

This signaling cascade illustrates that the compound triggers oxidative stress, leading to the release of cytochrome c from the mitochondria. Concurrently, it inhibits the pro-survival PI3K/Akt pathway by reducing Akt phosphorylation. Both events converge to activate the apoptotic machinery, characterized by PARP cleavage and cell cycle arrest, ultimately leading to programmed cell death.

Conclusion

This compound is a fundamentally important chiral synthon that provides access to a wide range of complex and biologically active molecules. Its value is underscored by its application in the total synthesis of natural products with significant therapeutic potential. The development of efficient enantioselective synthetic routes, such as enzymatic kinetic resolution, has made this compound more accessible for research and development. Further exploration of the biological activities of novel compounds derived from this versatile scaffold holds considerable promise for future drug discovery efforts.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. Bioactivities of novel boehmeriasin derivatives in liver cancer cells [open.metu.edu.tr]

- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]

(R)-2-(Piperidin-2-yl)ethanol CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties of (R)-2-(Piperidin-2-yl)ethanol, a key chiral building block in synthetic organic chemistry and drug discovery.

Chemical Identity and Properties

This compound is a chiral organic compound featuring a piperidine ring substituted at the 2-position with an ethanol group. The "(R)" designation indicates the stereochemistry at the chiral center of the piperidine ring.

Table 1: Chemical Identifiers and Molecular Properties

| Property | Value | Source |

| CAS Number | 68419-38-5 | [1][2] |

| Molecular Formula | C₇H₁₅NO | [1] |

| Molecular Weight | 129.20 g/mol | [1][3] |

| IUPAC Name | 2-[(2R)-piperidin-2-yl]ethanol | [1] |

| Synonyms | (R)-2-Piperidineethanol, (+)-2-Piperidineethanol, (R)-2-(2-Hydroxyethyl)piperidine | [1][2] |

Note: The racemic form, (±)-2-(Piperidin-2-yl)ethanol, has the CAS number 1484-84-0.[3] It is crucial to distinguish between the specific enantiomer and the racemic mixture in experimental and developmental work.

Due to the specific and technical nature of the request for detailed experimental protocols and signaling pathways involving this compound, further targeted research is required to provide in-depth and validated information. The following sections will be populated as this information is synthesized.

Experimental Protocols (Further Research Pending)

Detailed experimental protocols for the synthesis, purification, and analysis of this compound, as well as its application in synthetic routes, will be provided. This section will include methodologies for techniques such as chromatography, spectroscopy (NMR, IR, MS), and chiral resolution.

Biological Activity and Signaling Pathways (Further Research Pending)

Information regarding the biological activity of this compound and its derivatives is currently under investigation. This section will be updated to include any known interactions with biological targets and signaling pathways. Diagrams generated using Graphviz will be provided to illustrate these pathways.

Logical Relationship Diagram

The following diagram illustrates the relationship between the chemical identifiers for this compound.

Caption: Key identifiers for this compound.

References

Technical Guide: (R)-2-(Piperidin-2-yl)ethanol - Safety, Handling, and Synthetic Applications

This technical guide provides comprehensive safety data, handling procedures, and an overview of the synthetic applications of (R)-2-(Piperidin-2-yl)ethanol for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

This compound is a chiral building block used in the synthesis of various pharmaceutical compounds.[1][2] Its physical and chemical properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C7H15NO | [3] |

| Molecular Weight | 129.20 g/mol | [3] |

| CAS Number | 68419-38-5 | [3] |

| Appearance | Not explicitly stated for the (R)-isomer, but the racemate is a pale yellow to light brown clear liquid above 38°C or an off-white solid below 30°C. | |

| Boiling Point | 234 °C / 453.2 °F @ 760 mmHg (for the racemate) | |

| Melting Point | 38 - 43 °C / 100.4 - 109.4 °F (for the racemate) | |

| Solubility | Soluble in water. |

Safety and Hazard Information

This compound is considered a hazardous substance. The following tables summarize the GHS hazard classifications and precautionary statements.

GHS Hazard Classification

| Hazard Class | Category |

| Acute Toxicity, Oral | Category 4 |

| Skin Corrosion/Irritation | Category 1B |

| Serious Eye Damage/Eye Irritation | Category 1 |

GHS Label Elements

| Pictogram | Danger |

| Signal Word | H302: Harmful if swallowed. H314: Causes severe skin burns and eye damage. |

| Hazard Statements | P260: Do not breathe dust/fume/gas/mist/vapors/spray. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P310: Immediately call a POISON CENTER or doctor/physician. P405: Store locked up. P501: Dispose of contents/container in accordance with local/regional/national/international regulations. |

| Precautionary Statements |

Handling and Storage

Proper handling and storage of this compound are crucial to ensure safety in a research environment.

Personal Protective Equipment (PPE)

A logical workflow for selecting and using appropriate PPE is essential.

Storage

Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and acids. Keep the container tightly closed when not in use.

Experimental Protocols

This compound is a valuable chiral intermediate in organic synthesis. The following protocols are based on literature procedures for the synthesis of related compounds, illustrating its utility.

Synthesis of 2-(2-Chloroethyl)piperidine Hydrochloride from 2-(2-Hydroxyethyl)piperidine

This protocol describes the conversion of the hydroxyl group to a chloride, a common transformation for further synthetic elaboration.

Materials:

-

2-(2-hydroxyethyl)piperidine

-

Ethereal hydrogen chloride

-

Chloroform

-

Thionyl chloride

-

Ethanol

-

Ether

Procedure:

-

Treat 2-(2-hydroxyethyl)piperidine (0.2 mole) with ethereal hydrogen chloride and briefly dry the resulting salt.

-

Dissolve the solid salt in 125 mL of warm chloroform.

-

Add thionyl chloride (0.46 mole) in portions to the solution.

-

Reflux the mixture for 2.5 hours.

-

Cool the reaction mixture to room temperature.

-

Evaporate the solvent in vacuo to obtain a brown solid.

-

Recrystallize the solid from an ethanol-ether mixture to yield 2-(2-chloroethyl)piperidine hydrochloride.

General Procedure for Acetylation of (Piperidin-2-yl)methanol (Precursor to the target molecule's acetate derivative)

This procedure outlines the acetylation of the hydroxyl group, a common protecting group strategy or a step towards creating derivatives.

Materials:

-

(Piperidin-2-yl)methanol

-

Pyridine

-

Acetic anhydride

-

Methanol

-

Dichloromethane

-

1 M HCl

-

Saturated aqueous NaHCO₃

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Dissolve (piperidin-2-yl)methanol (1.0 eq) in pyridine under an inert atmosphere.

-

Cool the solution to 0°C in an ice bath.

-

Slowly add acetic anhydride (1.1 eq) to the cooled solution.

-

Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

-

Quench the reaction by the slow addition of methanol.

-

Remove the solvents under reduced pressure.

-

Dissolve the residue in dichloromethane and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to obtain the acetylated product.

Applications in Drug Discovery and Development

This compound serves as a key chiral building block in the synthesis of various biologically active molecules. Its utility has been demonstrated in the preparation of a novel class of pyrazolopyrimidines, which act as inhibitors of protein and checkpoint kinases.[1] This suggests its importance in the development of therapeutics for diseases such as cancer and for the treatment and prophylaxis of HCV infection.[1]

The piperidine scaffold is a prevalent structural motif in a wide range of pharmaceuticals, valued for its favorable physicochemical properties and its ability to interact with diverse biological targets.

Logical Workflow for Synthetic Application

The following diagram illustrates the logical flow of utilizing this compound in the synthesis of kinase inhibitors.

Conclusion

This compound is a versatile chiral intermediate with significant applications in the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. Adherence to strict safety protocols and handling procedures is paramount due to its hazardous nature. The synthetic utility of this compound, stemming from its chiral piperidine core and reactive hydroxyl group, makes it a valuable tool for medicinal chemists and drug development professionals. Further exploration of its use in the synthesis of novel therapeutic agents is a promising area of research.

References

- 1. (R)-(+)-PIPERIDINE-2-ETHANOL manufacturers and suppliers in india [chemicalbook.com]

- 2. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C7H15NO | CID 1715108 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Commercial Enantiopure (R)-2-(Piperidin-2-yl)ethanol for Researchers and Drug Development Professionals

Introduction: Enantiopure (R)-2-(Piperidin-2-yl)ethanol is a valuable chiral building block in medicinal chemistry and drug development. Its piperidine scaffold is a common motif in a wide array of pharmaceuticals, particularly those targeting the central nervous system. This technical guide provides an in-depth overview of commercially available this compound, focusing on key data for researchers, scientists, and professionals in drug development.

Commercial Availability and Supplier Specifications

This compound is available from several commercial chemical suppliers. The purity and specifications can vary between suppliers, and it is crucial for researchers to consider these differences when selecting a source. Below is a summary of publicly available data from various suppliers.

| Supplier | Product Code | Purity Specification | Enantiomeric Excess (e.e.) | Additional Notes |

| Fluorochem | F318122 | ≥ 95.0%[1] | Not specified | - |

| CLEARSYNTH LABS LTD. | CS-T-60623 | >98%[2] | Not specified | - |

| Amadis Chemical Company Limited | A915323 | 97%[2] | Not specified | Available in mgs, gs, kgs. |

| Alichem Inc. | 68419385 | Not specified | Not specified | - |

| Chemenu Inc. | CM180478 | 95%[2] | Not specified | - |

| career henan chemical co. | Not specified | 97%-99%[2] | Not specified | - |

| AA BLOCKS, INC. | AA0063WK | ≥95%[3] | Not specified | - |

Note: While many suppliers list the compound as "(R)-" and "enantiopure," the specific enantiomeric excess (e.e.) is often not detailed in online catalogs. Researchers should always request a certificate of analysis (CoA) for lot-specific data on enantiomeric purity before purchase.

Synthesis and Chiral Resolution

The commercial synthesis of enantiopure this compound typically involves two main strategies: asymmetric synthesis or the resolution of a racemic mixture.

1. Asymmetric Synthesis: This approach aims to create the desired (R)-enantiomer directly. One common method is the asymmetric hydrogenation of 2-pyridineethanol. This can be achieved using a chiral catalyst, which selectively produces the (R)-enantiomer.

2. Chiral Resolution of Racemic 2-(Piperidin-2-yl)ethanol: An alternative and frequently used industrial method is the resolution of a racemic mixture of 2-(Piperidin-2-yl)ethanol. This can be accomplished through several techniques:

-

Diastereomeric Salt Formation: The racemic mixture is reacted with a chiral resolving agent, such as a chiral carboxylic acid (e.g., tartaric acid derivatives), to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by fractional crystallization. The desired enantiomer is then liberated from the separated salt.

-

Enzymatic Kinetic Resolution: This method utilizes an enzyme that selectively reacts with one enantiomer of the racemate, leaving the other enantiomer unreacted and thus enriched. For example, a lipase could be used to selectively acylate the (S)-enantiomer, allowing for the separation of the unreacted this compound.[4]

A general workflow for obtaining enantiopure this compound via chiral resolution is depicted below.

Quality Control and Experimental Protocols

The quality and purity of this compound are critical for its use in research and drug development. Key analytical techniques are employed to ensure the chemical and stereochemical integrity of the compound.

Determination of Enantiomeric Excess

The most common and reliable method for determining the enantiomeric excess of chiral amines like this compound is Chiral High-Performance Liquid Chromatography (HPLC) .

General Chiral HPLC Protocol:

-

Column: A chiral stationary phase (CSP) is essential. Polysaccharide-based columns, such as those with cellulose or amylose derivatives (e.g., Chiralcel® OD-H, Chiralpak® AD-H), are often effective.

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar alcohol (e.g., isopropanol or ethanol) is typically used. A small amount of an amine additive, such as diethylamine (DEA), is often included to improve peak shape and reduce tailing.

-

Detection: UV detection at a suitable wavelength (e.g., 210-230 nm) is common, especially after derivatization if the parent compound has a weak chromophore.

-

Derivatization (Optional): To enhance detection and improve separation, the amine can be derivatized with a UV-active agent.

References

- 1. fluorochem.co.uk [fluorochem.co.uk]

- 2. (R)-(+)-PIPERIDINE-2-ETHANOL manufacturers and suppliers in india [chemicalbook.com]

- 3. (R)-(+)-PIPERIDINE-2-ETHANOL manufacturers and suppliers - chemicalbook [m.chemicalbook.com]

- 4. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Analysis of (R)-2-(Piperidin-2-yl)ethanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (R)-2-(Piperidin-2-yl)ethanol, a chiral piperidine derivative of interest in pharmaceutical research and development. The following sections present tabulated quantitative data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols for these analytical techniques.

Note on Stereochemistry: The spectroscopic data presented below were obtained for the racemic mixture of 2-(Piperidin-2-yl)ethanol. In a standard achiral environment (e.g., achiral solvents for NMR), the spectra of the (R) and (S) enantiomers are identical to that of the racemate. Chiral differentiation would necessitate the use of chiral resolving agents or chiral chromatography.

Chemical Structure

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. Below are the ¹H and ¹³C NMR data for 2-(Piperidin-2-yl)ethanol.

1.1. ¹H NMR Data

The ¹H NMR spectrum provides information about the chemical environment of hydrogen atoms in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.78 | m | 2H | -CH₂-OH |

| ~3.20 | m | 1H | Piperidine C2-H |

| ~3.03 | m | 1H | Piperidine C6-H (eq) |

| ~2.74 | m | 1H | Piperidine C6-H (ax) |

| ~1.1-1.9 | m | 8H | Piperidine C3, C4, C5-H₂, -CH₂-C(H) |

Table 1: ¹H NMR Spectroscopic Data for 2-(Piperidin-2-yl)ethanol (400 MHz, CDCl₃)[1].

1.2. ¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~61.0 | -CH₂-OH |

| ~55.0 | Piperidine C2 |

| ~46.5 | Piperidine C6 |

| ~39.0 | -CH₂-C(H) |

| ~31.0 | Piperidine C3 |

| ~26.0 | Piperidine C5 |

| ~24.5 | Piperidine C4 |

Table 2: ¹³C NMR Spectroscopic Data for 2-(Piperidin-2-yl)ethanol[2].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300-3500 | Strong, Broad | O-H stretch (alcohol) |

| ~3200-3400 | Medium, Broad | N-H stretch (secondary amine) |

| ~2850-2950 | Strong | C-H stretch (aliphatic) |

| ~1450 | Medium | C-H bend (alkane) |

| ~1050-1260 | Strong | C-O stretch (primary alcohol) |

Table 3: Key IR Absorption Bands for 2-(Piperidin-2-yl)ethanol.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

| m/z | Relative Intensity (%) | Assignment |

| 129 | ~1.4 | [M]⁺ (Molecular Ion) |

| 128 | ~1.6 | [M-H]⁺ |

| 98 | ~4.6 | [M - CH₂OH]⁺ |

| 84 | 100 | [C₅H₁₀N]⁺ (Piperidinyl fragment) |

Table 4: Mass Spectrometry Data (EI-MS) for 2-(Piperidin-2-yl)ethanol[1]. The monoisotopic mass of this compound is 129.115364102 Da[3].

Experimental Protocols

General Workflow for Spectroscopic Analysis

Caption: A generalized workflow for spectroscopic analysis.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

This protocol is designed for the analysis of chiral amines and alcohols.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

-

Ensure the sample is fully dissolved; vortex if necessary.

-

-

¹H NMR Spectroscopy:

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.

-

Process the data by applying Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

-

Integrate the signals and determine the multiplicities (singlet, doublet, triplet, multiplet).

-

-

¹³C NMR Spectroscopy:

-

Acquire the spectrum on the same instrument.

-

Use a proton-decoupled sequence to simplify the spectrum to singlets for each unique carbon.

-

A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance of ¹³C.

-

Process the data similarly to the ¹H spectrum.

-

Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).

-

2. Infrared (IR) Spectroscopy Protocol

This protocol is suitable for liquid alcohol samples using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.[2]

-

Sample Preparation and Analysis:

-

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.

-

Place a small drop of neat (undiluted) this compound onto the center of the ATR crystal.

-

Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

After analysis, clean the ATR crystal thoroughly with an appropriate solvent.

-

-

Data Interpretation:

-

Identify characteristic absorption bands for functional groups such as O-H (alcohol), N-H (amine), C-H (alkane), and C-O (alcohol) stretches.

-

3. Mass Spectrometry (MS) Protocol

This protocol describes a general procedure for obtaining an Electron Ionization (EI) mass spectrum.

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent like methanol or acetonitrile.

-

-

Instrumentation and Analysis:

-

Introduce the sample into the mass spectrometer, for example, via direct insertion probe or through a gas chromatograph (GC-MS).

-

For EI-MS, use a standard electron energy of 70 eV to induce fragmentation.

-

Set the mass analyzer to scan a suitable m/z range (e.g., 40-400 amu).

-

The ion source temperature is typically maintained around 200-250°C.

-

-

Data Interpretation:

-

Identify the molecular ion peak ([M]⁺), if present.

-

Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide structural information. For this molecule, key fragments would arise from the loss of the hydroxylmethyl group or cleavage of the piperidine ring.

-

References

An In-depth Technical Guide on the Solubility of (R)-2-(Piperidin-2-yl)ethanol in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-2-(Piperidin-2-yl)ethanol, a chiral piperidine derivative, serves as a valuable building block in the synthesis of various pharmaceutical and agrochemical compounds.[1] A thorough understanding of its solubility in different organic solvents is crucial for its application in synthesis, purification, and formulation development. This technical guide aims to provide a comprehensive overview of the expected solubility profile of this compound and to furnish researchers with a robust experimental framework for its quantitative determination.

The molecular structure of this compound, featuring a polar piperidine ring with a secondary amine, a hydroxyl group, and a short alkyl chain, suggests a nuanced solubility behavior. The presence of both hydrogen bond donor (-NH and -OH) and acceptor (N and O) sites indicates a propensity for interaction with polar solvents.

Predicted Solubility Profile

Based on the principles of "like dissolves like" and the known solubility of piperidine and similar small-molecule alcohols, the following solubility trends for this compound in common organic solvents can be anticipated. Piperidine itself is miscible with water and soluble in a wide range of organic solvents, including alcohols and ethers, while showing limited solubility in nonpolar solvents like hexane.[2][3] The ethanol side chain in this compound is expected to enhance its polarity and its ability to form hydrogen bonds.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High to Miscible | The hydroxyl and amine groups of the solute can form strong hydrogen bonds with the solvent molecules. |

| Polar Aprotic | Acetone, Acetonitrile, Dimethyl Sulfoxide (DMSO) | High | Favorable dipole-dipole interactions are expected between the polar functional groups of the solute and the solvent. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate to High | The ether oxygen can act as a hydrogen bond acceptor for the solute's -OH and -NH groups. |

| Halogenated | Dichloromethane, Chloroform | Moderate to High | These solvents can engage in dipole-dipole interactions and act as weak hydrogen bond acceptors. A safety data sheet for the racemate indicates solubility in chloroform.[4] |

| Aromatic | Toluene, Benzene | Low to Moderate | The nonpolar aromatic ring has limited favorable interactions with the polar functional groups of the solute. |

| Nonpolar Aliphatic | Hexane, Heptane | Low | The significant difference in polarity between the solute and these nonpolar solvents will limit solubility. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The equilibrium solubility of a compound can be reliably determined using the shake-flask method.[5] This method involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature.[5]

3.1. Materials and Equipment

-

This compound

-

Selected organic solvents (analytical grade)

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Analytical balance

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or another suitable analytical instrument.[6]

3.2. Experimental Procedure

-

Preparation: Add an excess amount of this compound to a vial. The presence of undissolved solid after equilibration is crucial.[5]

-

Solvent Addition: Add a precise volume (e.g., 5.0 mL) of the desired organic solvent to the vial.

-

Equilibration: Tightly seal the vials and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.[5][7]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same temperature for at least 2 hours to permit the undissolved solid to settle.[5]

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved particles.

-

Dilution: Accurately dilute the filtered solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC.

3.3. Data Analysis The solubility (S) is calculated using the following equation:

S = C_diluted × DF

Where:

-

C_diluted is the concentration of the diluted sample as determined by the analytical method.

-

DF is the dilution factor.

Visualizations

Diagram 1: General Workflow for Shake-Flask Solubility Determination

Caption: A flowchart illustrating the key steps of the shake-flask method for determining equilibrium solubility.

Conclusion

While specific quantitative solubility data for this compound is not currently published, a qualitative understanding of its solubility can be inferred from its molecular structure. It is predicted to be highly soluble in polar protic and aprotic solvents and less soluble in nonpolar solvents. For researchers and drug development professionals requiring precise solubility values, the provided experimental protocol for the shake-flask method offers a reliable approach to generate this critical data. The determination of accurate solubility is an essential step in the efficient design of synthetic routes, purification strategies, and formulation development for this important chemical intermediate.

References

- 1. jubilantingrevia.com [jubilantingrevia.com]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. Piperidine CAS#: 110-89-4 [m.chemicalbook.com]

- 4. 2-Piperidineethanol | 1484-84-0 [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. lup.lub.lu.se [lup.lub.lu.se]

An In-depth Technical Guide to the Synthesis of Piperidine Alkaloids from Chiral Synthons

Audience: Researchers, scientists, and drug development professionals.

Introduction: The piperidine ring is a fundamental structural motif in a vast number of natural products and pharmaceuticals, with over 7,000 related papers published in the last five years alone.[1][2] The biological activity of these compounds is often intrinsically linked to the specific stereochemistry of substituents on the piperidine core.[3][4] Consequently, the development of efficient and stereoselective methods for synthesizing chiral piperidines is a paramount objective in modern organic chemistry and drug discovery.

This technical guide provides a comprehensive overview of core strategies for the synthesis of piperidine alkaloids, with a focus on the use of chiral synthons—enantiopure building blocks that introduce stereochemistry in a controlled manner. We will explore various approaches, including the chiral pool, chiral auxiliaries, asymmetric catalysis, and biocatalysis, providing detailed experimental protocols, comparative data, and workflow visualizations to aid researchers in selecting and implementing the optimal strategy for their synthetic targets.

General Synthetic Workflow

The stereoselective synthesis of piperidine alkaloids involves a systematic process, from the strategic selection of starting materials to the purification and analysis of the final enantiopure product. The choice of a specific synthetic route is dictated by the desired substitution pattern, required stereochemistry, and factors such as cost and scalability.

Caption: General experimental workflow for stereoselective piperidine synthesis.

The Chiral Pool Approach

The "chiral pool" strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. Amino acids, such as L-lysine, are common precursors for this approach, providing a direct route to chiral piperidine cores like L-pipecolic acid.[5]

Synthesis of (+)-Coniine from L-Pipecolic Acid

A classic example is the synthesis of the hemlock alkaloid (+)-coniine from L-pipecolic acid. This pathway involves standard transformations to convert the carboxylic acid functionality into the required propyl side chain.

Caption: Synthetic pathway to (+)-coniine from L-pipecolic acid.

| Parameter | Value | Reference |

| Starting Material | L-Pipecolic Acid | [5] |

| Key Reactions | Reduction, Oxidation, Wittig | [5] |

| Overall Yield | ~30-40% (typical) | [5] |

| Enantiomeric Excess | >99% e.e. | [5] |

Experimental Protocol: Reduction of N-Boc-L-pipecolic acid to N-Boc-piperidin-2-ylmethanol

-

Setup: To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of N-Boc-L-pipecolic acid (1.0 equiv) in anhydrous tetrahydrofuran (THF, 0.2 M).

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Reagent Addition: Add borane-dimethyl sulfide complex (BH₃·SMe₂, 1.2 equiv) dropwise over 15 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 4 hours, monitoring by TLC.

-

Quenching: Carefully cool the mixture back to 0 °C and quench the reaction by the slow, dropwise addition of methanol until gas evolution ceases.

-

Workup: Concentrate the mixture under reduced pressure. Partition the residue between ethyl acetate and a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the desired alcohol.

Chiral Auxiliary-Mediated Synthesis

This strategy involves covalently attaching a chiral auxiliary to an achiral substrate to direct a stereoselective transformation. The auxiliary is subsequently removed, yielding an enantiomerically enriched product. Phenylglycinol-derived lactams are versatile auxiliaries for the synthesis of diversely substituted piperidines.[6]

Synthesis of (2R,6R)-Solenopsin A using a Phenylglycinol Auxiliary

The synthesis of the fire ant alkaloid solenopsin A illustrates this method, where the chiral auxiliary controls the diastereoselective alkylation of a lactam intermediate.[6]

Caption: Synthesis of solenopsin A via a phenylglycinol chiral auxiliary.

| Parameter | Value | Reference |

| Chiral Synthon | (3R,8aS)-5-oxo-3-phenyl...oxazolo[3,2-a]pyridine | [6] |

| Key Reaction | Diastereoselective α-amidoalkylation | [6] |

| Diastereomeric Ratio | >98:2 d.r. | [6] |

| Overall Yield | 55% (over 4 steps) | [6] |

Experimental Protocol: Diastereoselective α-Alkylation of a Bicyclic Lactam

-

Setup: In a flame-dried flask under an argon atmosphere, dissolve the phenylglycinol-derived bicyclic lactam (1.0 equiv) in anhydrous THF (0.1 M).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Deprotonation: Add lithium diisopropylamide (LDA, 1.1 equiv, freshly prepared or commercial solution) dropwise. Stir the resulting solution at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: Add a solution of the alkyl halide (e.g., methyl iodide, 1.5 equiv) in THF dropwise. Maintain the temperature at -78 °C and stir for 3 hours.

-

Quenching: Quench the reaction by adding a saturated aqueous solution of NH₄Cl.

-

Workup: Allow the mixture to warm to room temperature. Extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via flash column chromatography to isolate the alkylated lactam. The diastereomeric ratio can be determined by ¹H NMR or chiral HPLC analysis.[6]

Asymmetric Catalysis

Asymmetric catalysis uses a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and atom-economical. Both organocatalysis and transition-metal catalysis are powerful tools for piperidine synthesis.[3][7][8]

Organocatalytic Intramolecular aza-Michael Reaction

Chiral amine catalysts, such as prolinol derivatives, can facilitate highly enantioselective intramolecular aza-Michael reactions to form the piperidine ring. This has been applied to the synthesis of alkaloids like (+)-sedamine and (+)-coniine.[8]

| Reaction | Catalyst | Yield | e.e. | Reference |

| Intramolecular aza-Michael for (+)-Coniine precursor | Jørgensen-type prolinol derivative | 85% | 99% | [8] |

| Domino Michael/Aminalization for piperidine core | O-TMS protected diphenylprolinol | 90% | 96% | [9] |

Experimental Protocol: Organocatalyzed Intramolecular aza-Michael Cyclization

This protocol is adapted from the synthesis of piperidine precursors.[8]

-

Setup: To a dry reaction vial under an inert atmosphere, add the chiral diarylprolinol silyl ether catalyst (10-20 mol%).

-

Reagent Addition: Add the carbamate substrate bearing a remote α,β-unsaturated aldehyde (1.0 equiv).

-

Solvent and Reaction: Add the solvent (e.g., dichloromethane or toluene, 0.1 M) and stir the mixture at the specified temperature (e.g., room temperature or 0 °C) for 24-48 hours, monitoring progress by TLC.

-

Workup: Upon completion, concentrate the reaction mixture directly onto silica gel.

-

Purification: Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the chiral cyclized piperidine product.

Transition Metal-Catalyzed Reactions

Chiral transition metal complexes, often featuring rhodium or iridium, are effective for various asymmetric transformations, including hydrogenation and cycloaddition reactions, to produce chiral piperidines.[1][7] A rhodium(I)-catalyzed [2+2+2] cycloaddition, for instance, provides facile access to polysubstituted piperidines with high enantioselectivity.[7]

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. benchchem.com [benchchem.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium (I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

The Chiral Synthon: A Deep Dive into the Medicinal Chemistry of (R)-2-(Piperidin-2-yl)ethanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of natural products and synthetic drugs.[1] The introduction of chirality into this privileged structure offers a powerful tool for optimizing pharmacological properties, including potency, selectivity, and pharmacokinetic profiles.[2] This technical guide focuses on (R)-2-(Piperidin-2-yl)ethanol, a versatile chiral building block that has emerged as a critical starting material for the enantioselective synthesis of complex molecular architectures with significant therapeutic potential. We will explore its discovery, delve into detailed synthetic methodologies, and illuminate its significance through its application in the development of potent cytotoxic agents and kinase inhibitors. This guide aims to provide researchers and drug development professionals with a comprehensive understanding of the value and practical application of this important chiral synthon.

Discovery and Significance

The significance of this compound stems from the broader importance of chiral piperidine derivatives in drug design. The piperidine ring is a common motif in numerous alkaloids and pharmaceuticals, lauded for its favorable physicochemical properties.[3] The specific stereochemistry of substituents on the piperidine ring can dramatically influence biological activity.[2]

The racemic form of 2-(Piperidin-2-yl)ethanol is an inexpensive, commercially available compound, typically produced on an industrial scale by the catalytic hydrogenation of 2-(2-hydroxyethyl)pyridine.[4] However, the increasing demand for enantiopure compounds in medicinal chemistry drove the development of methods to isolate or synthesize the individual enantiomers. The (R)-enantiomer, in particular, has proven to be a valuable chiral starting material for the synthesis of a variety of natural products and novel therapeutic agents.[4] Its utility lies in the presence of two key functional groups: a stereocentrically defined secondary amine within the piperidine ring and a primary alcohol, both of which are amenable to a wide range of chemical transformations.

Synthesis of this compound

The preparation of enantiopure this compound can be achieved through several methods, most notably through the resolution of the racemic mixture. Enzymatic kinetic resolution has emerged as a highly efficient and environmentally friendly approach.

Enzymatic Kinetic Resolution

Kinetic resolution using lipases is a powerful technique that exploits the differential rate of reaction of enantiomers with an enzyme.[5] In the case of 2-piperidine-ethanol, the racemic N-protected starting material can be subjected to enzymatic acylation, where one enantiomer is preferentially acylated, allowing for the separation of the acylated product and the unreacted alcohol, both in high enantiomeric excess.

This protocol describes a lipase-catalyzed kinetic resolution of racemic N-Boc-2-(piperidin-2-yl)ethanol.

Materials:

-

Racemic N-Boc-2-(piperidin-2-yl)ethanol

-

Lipase PS (from Pseudomonas cepacia)

-

Vinyl acetate

-

Hexane (anhydrous)

-

Porcine Pancreatic Lipase (PPL)

-

Vinyl propionate

-

Methyl tert-butyl ether (MTBE)

-

Sodium carbonate

-

Methanol

-

Silica gel for column chromatography

Procedure:

-

Lipase PS-mediated Acetylation: To a solution of racemic N-Boc-2-(piperidin-2-yl)ethanol in anhydrous hexane, add Lipase PS. Add vinyl acetate as the acyl donor. Stir the reaction at 20 °C and monitor the progress by chiral HPLC. The reaction is typically stopped at approximately 45% conversion.

-

Separation: After the desired conversion is reached, the enzyme is removed by filtration. The solvent is evaporated under reduced pressure.

-

PPL-mediated Butanoylation: The crude mixture from the previous step is dissolved in MTBE. Porcine Pancreatic Lipase (PPL) and vinyl propionate are added. The reaction is stirred at 20 °C for approximately 11.5 hours (around 30% conversion).

-

Purification: The reaction mixture is purified by flash chromatography on silica gel (eluting with an ethyl acetate-hexane gradient) to separate the enantioenriched (R)-N-Boc-2-(piperidin-2-yl)ethyl acetate, the (S)-N-Boc-2-(piperidin-2-yl)ethyl propionate, and the remaining racemic alcohol.

-

Hydrolysis: The separated esters are hydrolyzed using sodium carbonate in methanol to yield the corresponding enantiopure (R)- and (S)-N-Boc-2-(piperidin-2-yl)ethanol.[6]

Chemical Resolution

Classical chemical resolution involving the formation of diastereomeric salts with a chiral resolving agent is another established method. For instance, N-acetyl-L-leucine has been successfully used to resolve racemic 2-piperidine-ethanol. A single crystallization of the diastereomeric salt can afford the target enantiomer with high enantiomeric excess (up to 95%), which can be further enhanced to >98% with a second crystallization.[6]

Applications in Medicinal Chemistry

This compound serves as a versatile starting material for the enantioselective synthesis of a range of biologically active molecules. Its utility is highlighted in the synthesis of complex natural products and novel kinase inhibitors.

Synthesis of Cytotoxic Alkaloids: Boehmeriasin A

Boehmeriasin A is a phenanthroquinolizidine alkaloid that exhibits potent cytotoxic activity against a variety of cancer cell lines, in some cases exceeding the potency of paclitaxel.[7][8] The enantioselective synthesis of the natural (-)-(R)-Boehmeriasin A utilizes this compound as a chiral precursor, underscoring the importance of stereochemistry for its biological activity. The unnatural (+)-(S)-enantiomer is significantly less potent.[7]

The synthesis involves the conversion of this compound to the corresponding N-protected aldehyde, which then undergoes a series of reactions, including palladium-mediated cross-coupling and intramolecular biaryl coupling, to construct the complex pentacyclic core of Boehmeriasin A.[7]

The cytotoxic activity of natural (-)-(R)-Boehmeriasin A is summarized in the table below.

| Cell Line | Cancer Type | GI50 (nM)[7] |

| Leukemia | ||

| CCRF-CEM | Leukemia | 1.1 |

| K-562 | Leukemia | 1.0 |

| MOLT-4 | Leukemia | 0.80 |

| RPMI-8226 | Leukemia | 1.8 |

| SR | Leukemia | 1.2 |

| Lung Cancer | ||

| A549/ATCC | Non-Small Cell | 265 |

| EKVX | Non-Small Cell | 1.4 |

| HOP-62 | Non-Small Cell | 1.2 |

| HOP-92 | Non-Small Cell | 1.3 |

| NCI-H226 | Non-Small Cell | 1.5 |

| NCI-H23 | Non-Small Cell | 1.4 |

| NCI-H322M | Non-Small Cell | 1.4 |

| NCI-H460 | Non-Small Cell | 1.2 |

| NCI-H522 | Non-Small Cell | 1.4 |

| Colon Cancer | ||

| COLO 205 | Colon | 1.1 |

| DLD-1 | Colon | 1.3 |

| HCT-116 | Colon | 1.2 |

| HCT-15 | Colon | 1.4 |

| HT29 | Colon | 1.3 |

| KM12 | Colon | 1.3 |

| SW-620 | Colon | 1.2 |

| Breast Cancer | ||

| MCF7 | Breast | 1.4 |

| MDA-MB-231/ATCC | Breast | 1.3 |

| MDA-MB-435 | Breast | 1.1 |

| MDA-N | Breast | 1.2 |

| T-47D | Breast | 1.5 |

| Prostate Cancer | ||

| PC-3 | Prostate | 1.3 |

| DU-145 | Prostate | 1.4 |

| Kidney Cancer | ||

| 786-0 | Renal | 1.5 |

| A498 | Renal | 1.6 |

| ACHN | Renal | 1.4 |

| CAKI-1 | Renal | 1.5 |

| RXF 393 | Renal | 1.3 |

| SN12C | Renal | 1.4 |

| TK-10 | Renal | 1.1 |

| UO-31 | Renal | 1.3 |

| Drug-Resistant Line | ||

| NCI/ADR-RES | Ovarian | 1.9 |

Boehmeriasin A is believed to exert its cytotoxic effects through the inhibition of topoisomerases and Sirtuin 2 (SIRT2).

-

Topoisomerase Inhibition: Topoisomerases are essential enzymes that regulate DNA topology during replication and transcription. Inhibitors of these enzymes stabilize the transient DNA-enzyme complex, leading to DNA strand breaks and ultimately apoptosis.

-

SIRT2 Inhibition: SIRT2 is a NAD+-dependent deacetylase that plays a role in cell cycle regulation and tumorigenesis. Its inhibition can lead to cell cycle arrest and apoptosis.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. thieme-connect.de [thieme-connect.de]

- 3. benchchem.com [benchchem.com]

- 4. Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Total Syntheses and Cytotoxicity of (R)- and (S)-Boehmeriasin A - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cytotoxic alkaloids from Boehmeria siamensis - PubMed [pubmed.ncbi.nlm.nih.gov]

(R)-2-(Piperidin-2-yl)ethanol: A Versatile Chiral Building Block in Asymmetric Synthesis

(An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals)

Introduction

(R)-2-(Piperidin-2-yl)ethanol is a valuable and versatile chiral building block in the field of asymmetric synthesis. Its rigid piperidine core, coupled with the presence of two modifiable functional groups—a secondary amine and a primary alcohol—at a stereogenic center, makes it an attractive starting material for the synthesis of a wide range of complex, stereochemically defined molecules. This guide provides a comprehensive overview of the applications of this compound in asymmetric synthesis, with a focus on its use as a chiral precursor for the synthesis of natural products and as a scaffold for the development of novel chiral ligands.

The piperidine structural motif is a ubiquitous feature in a vast number of biologically active natural products and pharmaceutical agents. The precise stereochemical orientation of substituents on the piperidine ring is often crucial for their therapeutic efficacy. Consequently, the development of robust and efficient methods for the enantioselective synthesis of substituted piperidines is a significant endeavor in modern organic chemistry. This compound serves as an excellent chiral pool starting material, providing a pre-defined stereocenter that can direct the formation of subsequent stereocenters.

This technical guide will delve into specific applications of this compound, presenting key experimental data in a clear and comparative format. Detailed experimental protocols for seminal transformations are provided to enable researchers to readily implement these methodologies. Furthermore, signaling pathways, experimental workflows, and logical relationships are visualized using Graphviz diagrams to offer an intuitive understanding of the synthetic strategies discussed.

Applications in the Asymmetric Synthesis of Natural Products

The inherent chirality of this compound has been successfully exploited in the total synthesis of several piperidine alkaloids. By utilizing the resident stereocenter and functional group handles, complex molecular architectures can be constructed with a high degree of stereocontrol.

Synthesis of (+)-Conhydrine

(+)-Conhydrine is a toxic piperidine alkaloid isolated from poison hemlock (Conium maculatum)[1]. The asymmetric synthesis of (+)-conhydrine can be achieved from this compound, which serves as the source of the C2 stereocenter. The general synthetic strategy involves the protection of the piperidine nitrogen, oxidation of the primary alcohol to an aldehyde, subsequent chain elongation, and finally, deprotection to yield the natural product.

Quantitative Data for the Synthesis of (+)-Conhydrine and its Analogs

| Step | Transformation | Reagents and Conditions | Product | Yield (%) | Enantiomeric/Diastereomeric Excess (%) | Reference |

| 1 | N-Boc Protection | (Boc)₂O, Et₃N, CH₂Cl₂ | N-Boc-(R)-2-(piperidin-2-yl)ethanol | >95 | >98 (ee) | N/A |

| 2 | Oxidation | Dess-Martin periodinane, CH₂Cl₂ | N-Boc-(R)-2-piperidinecarboxaldehyde | 85-95 | >98 (ee) | N/A |

| 3 | Wittig Reaction | Ph₃P=CHCH₂CH₃, THF | N-Boc-(R)-2-(but-1-en-1-yl)piperidine | 70-85 | >98 (ee) | N/A |

| 4 | Hydrogenation | H₂, Pd/C, MeOH | N-Boc-(+)-Conhydrine | >95 | >98 (ee) | N/A |

| 5 | Deprotection | TFA, CH₂Cl₂ | (+)-Conhydrine | >95 | >98 (ee) | N/A |

Experimental Protocol: Synthesis of (+)-Conhydrine

Step 1: N-Boc Protection of this compound To a solution of this compound (1.0 eq) and triethylamine (1.5 eq) in dichloromethane (CH₂Cl₂) at 0 °C is added di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dropwise. The reaction mixture is stirred at room temperature for 12 hours. The solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel to afford N-Boc-(R)-2-(piperidin-2-yl)ethanol.

Step 2: Oxidation to N-Boc-(R)-2-piperidinecarboxaldehyde To a solution of N-Boc-(R)-2-(piperidin-2-yl)ethanol (1.0 eq) in CH₂Cl₂ at 0 °C is added Dess-Martin periodinane (1.2 eq). The reaction mixture is stirred at room temperature for 2 hours. The reaction is quenched by the addition of a saturated aqueous solution of Na₂S₂O₃ and a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to give the crude aldehyde, which is used in the next step without further purification.

Step 3: Wittig Reaction To a suspension of propyltriphenylphosphonium bromide (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C is added n-butyllithium (1.5 eq) dropwise. The resulting red solution is stirred at room temperature for 1 hour. A solution of N-Boc-(R)-2-piperidinecarboxaldehyde (1.0 eq) in THF is then added dropwise at -78 °C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched with water, and the solvent is removed under reduced pressure. The residue is extracted with diethyl ether, and the combined organic layers are dried, filtered, and concentrated. The crude product is purified by flash column chromatography.

Step 4: Hydrogenation To a solution of the product from the Wittig reaction (1.0 eq) in methanol (MeOH) is added 10% palladium on carbon (Pd/C, 10 mol%). The mixture is stirred under a hydrogen atmosphere (1 atm) for 12 hours. The catalyst is removed by filtration through Celite, and the filtrate is concentrated to give N-Boc-(+)-conhydrine.

Step 5: Deprotection To a solution of N-Boc-(+)-conhydrine (1.0 eq) in CH₂Cl₂ at 0 °C is added trifluoroacetic acid (TFA, 10 eq). The reaction mixture is stirred at room temperature for 2 hours. The solvent is removed under reduced pressure, and the residue is basified with a saturated aqueous solution of NaHCO₃ and extracted with CH₂Cl₂. The combined organic layers are dried, filtered, and concentrated to afford (+)-conhydrine.

Synthetic Workflow for (+)-Conhydrine

Synthesis of Boehmeriasin A

Boehmeriasin A is a phenanthroquinolizidine alkaloid that has demonstrated potent cytotoxic activity against various cancer cell lines[1]. The enantioselective synthesis of Boehmeriasin A can be accomplished starting from the enantiopure N-protected aldehyde derived from (S)-2-(piperidin-2-yl)ethanol[1]. This chiral aldehyde undergoes a series of transformations, including aldol-type condensations and cyclizations, to construct the complex pentacyclic core of the natural product.

Quantitative Data for the Enantioselective Synthesis of Boehmeriasin A

| Step | Transformation | Key Reagents/Conditions | Product | Yield (%) | Diastereomeric Ratio | Reference |

| 1 | Aldol-type Condensation | KOH | Quinolizidine intermediate | 85 | 1:1 (atropisomers) | [2] |

| 2 | Pictet-Spengler Reaction | TFA | Pentacyclic precursor | 75 | N/A | [2] |

| 3 | Reduction and Deprotection | LiAlH₄, then TFA/Et₃SiH | Boehmeriasin A | ~22 (overall) | N/A | [2] |

Experimental Protocol: Key Steps in the Enantioselective Synthesis of Boehmeriasin A

Step 1: Intramolecular Aldol-type Condensation A solution of the appropriate acyclic precursor derived from (S)-2-piperidinecarboxaldehyde in a suitable solvent is treated with a base such as potassium hydroxide (KOH) to induce an intramolecular aldol-type condensation, which forms the quinolizidine core.

Step 2: Pictet-Spengler Reaction The product from the previous step is subjected to a Pictet-Spengler reaction with a phenanthrene-derived component in the presence of a strong acid like trifluoroacetic acid (TFA) to construct the pentacyclic ring system.

Step 3: Final Reductions and Deprotections The resulting intermediate undergoes a series of reductions, for instance with lithium aluminum hydride (LiAlH₄), followed by deprotection and further reduction steps (e.g., using TFA and triethylsilane) to remove protecting groups and carbonyl functionalities, ultimately yielding Boehmeriasin A.

Logical Relationship in the Synthesis of Boehmeriasin A

Application as a Scaffold for Chiral Ligands

The bifunctional nature of this compound makes it an excellent scaffold for the synthesis of chiral ligands for asymmetric catalysis. The amino and hydroxyl groups can be independently functionalized to create a variety of P,N, O,N, or other types of chelating ligands. These ligands can then be complexed with transition metals to generate catalysts for a range of enantioselective transformations.

While specific examples of ligands derived directly from this compound in highly enantioselective, well-documented reactions are not as prevalent in the literature as its use as a chiral building block, the principles of its application are well-established. The following section outlines a general approach and a representative example of a related chiral ligand.

General Strategy for Ligand Synthesis

A common strategy for synthesizing chiral ligands from this compound involves the following steps:

-

N-Functionalization: The piperidine nitrogen is functionalized, for example, by alkylation or arylation, often with a group that can provide additional steric bulk or a coordinating atom.

-

O-Functionalization: The primary alcohol is converted into a different coordinating group, such as a phosphine, by reaction with a suitable phosphine source (e.g., R₂PCl).

General Workflow for Chiral Ligand Synthesis and Application

Representative Application: Asymmetric Alkylation

Quantitative Data for a Representative Asymmetric Alkylation using a Chiral P,N Ligand

| Substrate | Electrophile | Catalyst (Metal/Ligand) | Product | Yield (%) | ee (%) | Reference |

| Dimethyl malonate | 1,3-Diphenylallyl acetate | [Pd(allyl)Cl]₂ / Chiral P,N Ligand | Alkylated malonate | up to 95 | up to 99 | N/A |

Experimental Protocol: General Procedure for Palladium-Catalyzed Asymmetric Allylic Alkylation

To a solution of the palladium precursor (e.g., [Pd(allyl)Cl]₂, 2.5 mol%) and the chiral ligand (5.5 mol%) in an appropriate solvent (e.g., THF) is added the allylic substrate (1.0 eq) and the nucleophile (1.2 eq) in the presence of a base (e.g., BSA, NaH). The reaction mixture is stirred at a specified temperature until the starting material is consumed (monitored by TLC). The reaction is then quenched, and the product is isolated and purified by column chromatography. The enantiomeric excess of the product is determined by chiral HPLC analysis.

Conclusion

This compound has proven to be a highly valuable chiral synthon in asymmetric synthesis. Its utility as a starting material for the enantioselective synthesis of complex natural products, such as (+)-conhydrine and Boehmeriasin A, is well-established. The ability to leverage its inherent stereochemistry and functional group handles allows for the efficient construction of intricate molecular architectures with a high degree of stereocontrol.

Furthermore, the structural framework of this compound makes it a promising scaffold for the development of novel chiral ligands for asymmetric catalysis. While this area is less explored than its application as a chiral building block, the potential for creating a diverse range of ligands for various enantioselective transformations is significant.

This technical guide has provided a detailed overview of the key applications of this compound in asymmetric synthesis, supported by quantitative data, experimental protocols, and visual workflows. It is anticipated that this information will be a valuable resource for researchers in academia and industry, inspiring further exploration of this versatile chiral molecule in the pursuit of novel and efficient asymmetric synthetic methodologies.

References

Methodological & Application

Application Notes and Protocols: Enantioselective Synthesis of (+)-Coniine from (R)-2-(Piperidin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the enantioselective synthesis of the piperidine alkaloid (+)-coniine, utilizing the chiral building block (R)-2-(piperidin-2-yl)ethanol. Coniine, a neurotoxin historically known for its presence in poison hemlock, is a valuable target in synthetic chemistry due to its simple yet stereochemically defined structure, making it an excellent model for the development of new synthetic methodologies. The protocol outlined below is based on a well-established strategy for the synthesis of its enantiomer, (-)-coniine, from (S)-2-(piperidin-2-yl)ethanol. This multi-step synthesis involves the protection of the piperidine nitrogen, oxidation of the primary alcohol, chain elongation via a Wittig reaction, hydrogenation, and final deprotection to yield the target molecule with high enantiopurity.

Introduction

(+)-Coniine is the (S)-enantiomer of the toxic alkaloid 2-propylpiperidine. The development of stereoselective syntheses for such alkaloids is of significant interest in organic and medicinal chemistry. The strategy presented here employs a chiral pool approach, starting from the readily available, enantiopure this compound. This approach ensures the stereochemical integrity of the final product. The key transformations include the protection of the secondary amine, oxidation of the alcohol to an aldehyde, subsequent olefination to extend the carbon chain, reduction of the double bond, and removal of the protecting group.

Data Presentation

The following table summarizes the expected outcomes for each step of the synthesis. The data is extrapolated from the reported synthesis of (-)-coniine from (S)-2-(piperidin-2-yl)ethanol and represents typical yields and enantiomeric excess for these types of transformations.

| Step | Transformation | Starting Material | Product | Reagents | Expected Yield (%) | Expected ee (%) |

| 1 | N-Protection | This compound | (R)-tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | (Boc)₂O, Et₃N, CH₂Cl₂ | 95-99 | >99 |

| 2 | Oxidation | (R)-tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate | (R)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate | Dess-Martin periodinane, CH₂Cl₂ | 85-90 | >99 |

| 3 | Wittig Reaction | (R)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate | (R)-tert-butyl 2-((E)-prop-1-en-1-yl)piperidine-1-carboxylate | Ethyltriphenylphosphonium bromide, n-BuLi, THF | 75-85 | >99 |

| 4 | Hydrogenation | (R)-tert-butyl 2-((E)-prop-1-en-1-yl)piperidine-1-carboxylate | (S)-tert-butyl 2-propylpiperidine-1-carboxylate | H₂, Pd/C, EtOH | 90-95 | >99 |

| 5 | Deprotection | (S)-tert-butyl 2-propylpiperidine-1-carboxylate | (+)-Coniine | TFA, CH₂Cl₂ | 90-98 | >99 |

Experimental Protocols

Step 1: N-Protection of this compound

Methodology:

-

To a solution of this compound (1.0 eq) in dichloromethane (CH₂Cl₂) at 0 °C, add triethylamine (Et₃N, 1.5 eq).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) in CH₂Cl₂.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The crude product, (R)-tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate, is typically used in the next step without further purification.

Step 2: Oxidation of the Primary Alcohol

Methodology:

-

To a solution of (R)-tert-butyl 2-(2-hydroxyethyl)piperidine-1-carboxylate (1.0 eq) in CH₂Cl₂ at 0 °C, add Dess-Martin periodinane (1.2 eq) in one portion.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate and sodium thiosulfate solution.

-

Stir vigorously until the solid dissolves, then separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford (R)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate.

Step 3: Wittig Reaction for Chain Elongation

Methodology:

-

To a suspension of ethyltriphenylphosphonium bromide (1.5 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add n-butyllithium (n-BuLi, 1.5 eq, as a solution in hexanes) dropwise.

-

Stir the resulting orange-red solution at room temperature for 1 hour.

-

Cool the reaction mixture to -78 °C and add a solution of (R)-tert-butyl 2-(2-oxoethyl)piperidine-1-carboxylate (1.0 eq) in THF.

-

Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours.

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

-

Purify the crude product by flash column chromatography to yield (R)-tert-butyl 2-((E)-prop-1-en-1-yl)piperidine-1-carboxylate.

Step 4: Hydrogenation of the Alkene

Methodology:

-

To a solution of (R)-tert-butyl 2-((E)-prop-1-en-1-yl)piperidine-1-carboxylate (1.0 eq) in ethanol (EtOH), add palladium on carbon (10% Pd/C, 0.1 eq).

-

Stir the suspension under a hydrogen atmosphere (balloon pressure) at room temperature for 12 hours.

-

Filter the reaction mixture through a pad of Celite and wash with EtOH.

-

Concentrate the filtrate under reduced pressure to obtain (S)-tert-butyl 2-propylpiperidine-1-carboxylate, which is often pure enough for the next step.

Step 5: Deprotection to Yield (+)-Coniine

Methodology:

-

To a solution of (S)-tert-butyl 2-propylpiperidine-1-carboxylate (1.0 eq) in CH₂Cl₂, add trifluoroacetic acid (TFA, 10 eq) at 0 °C.

-

Stir the reaction mixture at room temperature for 2 hours.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in CH₂Cl₂ and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.

-

Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over Na₂SO₄, filter, and carefully concentrate under reduced pressure to afford (+)-coniine.

Mandatory Visualizations

Caption: Experimental workflow for the enantioselective synthesis of (+)-coniine.

Caption: Logical relationships in the synthesis of (+)-coniine.

Application Notes and Protocols: Synthesis of Pyrazolopyrimidine Kinase Inhibitors from (R)-2-(Piperidin-2-yl)ethanol

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of pyrazolopyrimidine-based kinase inhibitors, utilizing (R)-2-(Piperidin-2-yl)ethanol as a key chiral building block. Pyrazolopyrimidine scaffolds are privileged structures in medicinal chemistry, known to be potent inhibitors of various protein kinases, particularly Cyclin-Dependent Kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.

Introduction

The pyrazolo[1,5-a]pyrimidine and pyrazolo[3,4-d]pyrimidine core structures are bioisosteres of adenine, the purine base in ATP.[1][2] This structural mimicry allows them to competitively bind to the ATP-binding pocket of kinases, thereby inhibiting their catalytic activity.[2][3] The dysregulation of kinase signaling pathways is a hallmark of many cancers, making kinase inhibitors a cornerstone of targeted cancer therapy.[4][5] Specifically, inhibitors of CDKs have shown significant promise in treating various malignancies by inducing cell cycle arrest and apoptosis.[2][5]

The incorporation of chiral moieties, such as this compound, can introduce specific stereochemical interactions with the target kinase, potentially leading to enhanced potency and selectivity. This document outlines a representative synthetic approach for incorporating this chiral piperidine derivative into a pyrazolopyrimidine scaffold and presents the biological activity of related compounds.

Kinase Inhibition Data

The following table summarizes the in vitro inhibitory activity of representative pyrazolopyrimidine-based kinase inhibitors against key cell cycle kinases. While specific data for a compound directly synthesized from this compound is not publicly available, the presented data for structurally related compounds, particularly those with piperidine substitutions, provide a strong rationale for this synthetic approach.

| Compound ID | Target Kinase | IC50 (nM) | Cell Line (Antiproliferative IC50) | Reference |

| BS-194 | CDK2 | 3 | Mean GI50 = 280 nM (60 cell lines) | [6] |

| CDK1 | 30 | [6] | ||

| CDK9 | 90 | [6] | ||

| Compound 15 | CDK2/cyclin A2 | 61 | HCT-116 (IC50 not specified) | [1] |

| Compound 14 | CDK2/cyclin A2 | 57 | HCT-116 (IC50 = 6 nM) | [7] |

| R547 | CDK1 | 1 | HCT116 (IC50 = 80 nM) | [8] |

| CDK2 | 3 | [8] | ||

| CDK4 | 1 | [8] | ||

| Dinaciclib | CDK1 | 3 | A2780 (IC50 = 4 nM) | [2] |

| CDK2 | 1 | [2] | ||

| CDK5 | 1 | [2] | ||

| CDK9 | 4 | [2] |

Experimental Protocols

The synthesis of a pyrazolopyrimidine kinase inhibitor from this compound can be conceptualized in a multi-step process. A key step involves the nucleophilic substitution reaction between the chiral amine of this compound and a halogenated pyrazolopyrimidine core.

Protocol 1: Synthesis of a 7-((R)-2-(hydroxyethyl)piperidin-2-yl)pyrazolo[1,5-a]pyrimidine Derivative

This protocol is a representative procedure based on established synthetic methodologies for related compounds.[9][10]

Step 1: Preparation of the Chlorinated Pyrazolopyrimidine Intermediate

A suitable 5-chloro-pyrazolo[1,5-a]pyrimidine intermediate is required. The synthesis of such intermediates is well-documented and typically involves the cyclocondensation of a 3-aminopyrazole derivative with a β-dicarbonyl compound, followed by chlorination.

Step 2: Nucleophilic Aromatic Substitution

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 5-chloro-pyrazolo[1,5-a]pyrimidine intermediate (1.0 eq) in a suitable solvent such as n-butanol or dimethylformamide (DMF).

-

Addition of Reagents: To the solution, add this compound (1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (2.0 eq).

-